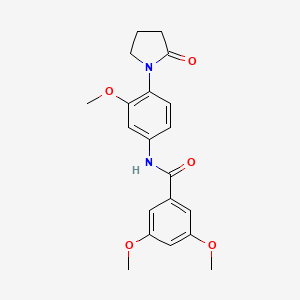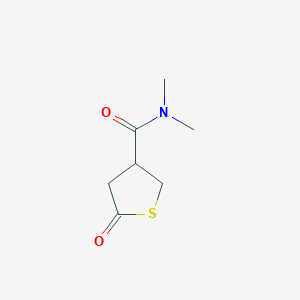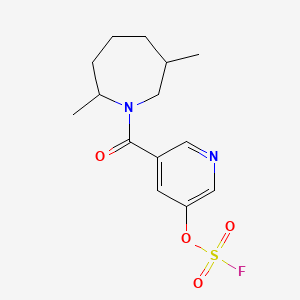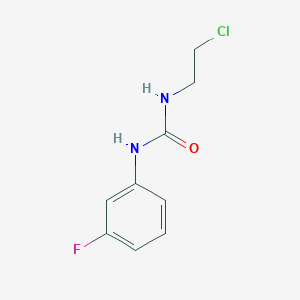
2-cyano-3-(1H-indol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-cyano-3-(1H-indol-3-yl)propanamide” is a compound that contains an indole moiety . Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
Synthesis Analysis
The compound (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) was designed and developed based on the structures of clinically relevant drugs indomethacin and paracetamol through the molecular hybridization strategy . This derivative was obtained by an amidation reaction between substituted anilines and ethyl 2-cyanoacetate followed by a Knoevenagel-type condensation reaction with indole aldehyde .Molecular Structure Analysis
The compound (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, called ICMD-01, was designed to contain fragments of two commercially and clinically important drugs, paracetamol and indomethacin . In the IR spectrum, absorption bands were observed at 1651 cm −1; that is characteristic of the carbonyl group stretching .Chemical Reactions Analysis
Indoles are frequently used in the synthesis of various organic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 213.23524 and a predicted density of 1.314±0.06 g/cm3 . It has a predicted boiling point of 552.6±45.0 °C and a melting point of 173-174 °C .Applications De Recherche Scientifique
Dynamin GTPase Inhibition
The compound 2-cyano-3-(1H-indol-3-yl)propanamide has been a subject of interest due to its potential role as a dynamin GTPase inhibitor. Research has developed second-generation indole-based inhibitors with an indole compound, identified as 24, demonstrating significant inhibition of dynamin I and II. This compound also showed increased potency against dynamin in vitro and in cells, indicating its role in inhibiting clathrin-mediated endocytosis with improved isoform selectivity (Gordon et al., 2013).
Urease Inhibition
Another study explored the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These molecules displayed potent in vitro inhibitory potential against the urease enzyme, with one compound (8c) inhibiting the enzyme competitively. The study suggests the potential of these molecules as therapeutic agents in drug design (Nazir et al., 2018).
Antimicrobial and Antitubercular Activity
Synthesized (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives have shown promising antimicrobial activity. The structure-activity relationship (SAR) studies indicated these compounds' potential in combating bacterial, fungal, and notably antitubercular activity against Mycobacterium tuberculosis H37Rv strain (Karuvalam et al., 2013).
Synthetic Applications
The synthetic utility of 3-(cyanoacetyl)indoles, including the preparation of various compounds such as 3-(1H-indol-3-yl)-3-oxopropanamides and heteroarylindoles, has been investigated. These compounds serve as valuable starting materials for the synthesis of a wide range of chemical entities, indicating their importance in synthetic organic chemistry (Slaett et al., 2005).
Mécanisme D'action
Target of Action
2-Cyano-3-(1H-indol-3-yl)propanamide is a compound that has been designed and developed based on the structures of clinically relevant drugs indomethacin and paracetamol
Mode of Action
In vitro assays performed in j774 macrophages showed significant inhibitions of the production of nitrite and the production of cytokines (il-1β and tnfα) in noncytotoxic concentrations . This suggests that the compound may exert its effects by modulating the activity of these inflammatory mediators.
Result of Action
In vivo tests showed that this compound exhibited satisfactory activity in reducing edema in CFA-induced paw edema tests, similar to the group treated with dexamethasone . Moreover, in the peritonitis assay that assesses leukocyte migration, the compound exhibited promising results . These findings suggest that the compound may have potential anti-inflammatory effects.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
In biochemical reactions, 2-cyano-3-(1H-indol-3-yl)propanamide interacts with various enzymes, proteins, and other biomolecules. For instance, it has shown significant inhibitions of the production of nitrite and the production of cytokines (IL-1β and TNFα) in noncytotoxic concentrations .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to have an anti-inflammatory effect, reducing edema in in vivo tests .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In the paw edema assay, a dosage of 50 mg kg−1 showed satisfactory activity, reducing edema in 2–6 hours .
Propriétés
IUPAC Name |
2-cyano-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-6-8(12(14)16)5-9-7-15-11-4-2-1-3-10(9)11/h1-4,7-8,15H,5H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACAYKZJTOEXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2808681.png)

![{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2808683.png)



![3,4-difluoro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2808692.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2808694.png)
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-boronic Acid](/img/structure/B2808696.png)

![Methyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}-3-isobutoxy-1-benzothiophene-2-carboxylate](/img/structure/B2808700.png)
![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile](/img/structure/B2808701.png)

![2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione](/img/structure/B2808703.png)
